3-[(Benzyloxy)methoxy]azetidine

Organic Synthesis Medicinal Chemistry Process Chemistry

3-[(Benzyloxy)methoxy]azetidine is a functionalized four-membered nitrogen-containing heterocycle that serves as a critical, protected intermediate in synthetic organic and medicinal chemistry. Its core structure is the strained azetidine ring, which is valued for its unique conformational properties that can influence the pharmacokinetic profile of drug candidates.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B13323607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Benzyloxy)methoxy]azetidine
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1C(CN1)OCOCC2=CC=CC=C2
InChIInChI=1S/C11H15NO2/c1-2-4-10(5-3-1)8-13-9-14-11-6-12-7-11/h1-5,11-12H,6-9H2
InChIKeyNIKHDOPEXWMLOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Benzyloxy)methoxy]azetidine: Core Identity and Strategic Role as a Protected Azetidine Building Block


3-[(Benzyloxy)methoxy]azetidine is a functionalized four-membered nitrogen-containing heterocycle that serves as a critical, protected intermediate in synthetic organic and medicinal chemistry [1]. Its core structure is the strained azetidine ring, which is valued for its unique conformational properties that can influence the pharmacokinetic profile of drug candidates [1]. The molecule is defined by an O-benzyloxymethyl (OBOM) protecting group at the 3-position. This specific moiety is not merely a substituent but a strategic design element, offering a unique balance of stability and orthogonal deprotection capabilities that distinguish it from simpler ether protecting groups, enabling more complex synthetic routes [2].

The Critical Risk of Substituting 3-[(Benzyloxy)methoxy]azetidine with Common Analogs in Multi-Step Synthesis


In complex molecule construction, the selection of a specific azetidine building block is not trivial; 3-[(Benzyloxy)methoxy]azetidine is not simply interchangeable with similar analogs like 3-hydroxyazetidine, N-Boc-3-hydroxyazetidine, or 3-benzyloxyazetidine. The substitution of this compound with a more readily available analog introduces significant risks of synthetic failure or inefficiency [1]. The unique benzyloxymethyl (BOM) ether protection at the 3-hydroxy position is designed for orthogonal deprotection strategies; it can be cleaved under mild hydrogenolysis conditions [2] while remaining stable to the acidic conditions that would readily remove a Boc group on the ring nitrogen [3]. Attempting to use a simpler benzyl ether (e.g., 3-benzyloxyazetidine) as a substitute fails because it lacks the additional methylene spacer, which alters the compound's conformational flexibility and reactivity in subsequent steps like Mitsunobu reactions . The quantitative data below will demonstrate that these differences are not theoretical but translate into tangible, verifiable differences in yield and synthetic outcome.

Quantitative Differentiation of 3-[(Benzyloxy)methoxy]azetidine: A Data-Driven Comparative Analysis


Synthetic Yield Advantage of BOM-Protected Azetidines in Ring Formation

The BOM-protected azetidine scaffold, of which 3-[(Benzyloxy)methoxy]azetidine is a representative example, demonstrates a clear yield advantage in the key cyclization step to form the strained azetidine ring. When using a precursor with the benzyloxymethoxy (BOM) group already installed, the cyclization to various N-alkyl-3-(benzyloxymethoxy)azetidines proceeds in high yields. [1] This contrasts with the synthesis of the simpler, unprotected 3-hydroxyazetidine, which typically requires harsher conditions and results in lower isolated yields due to ring-opening side reactions and the need for extensive purification [2].

Organic Synthesis Medicinal Chemistry Process Chemistry

Orthogonal Stability: BOM vs. Boc Protecting Group in Acidic Media

The 3-[(Benzyloxy)methoxy]azetidine scaffold provides a key advantage over the common N-Boc-3-hydroxyazetidine building block due to the orthogonal stability of the O-BOM group to acidic conditions. The BOM ether is stable to the trifluoroacetic acid (TFA) conditions typically used for Boc-deprotection [1], allowing for selective N-deprotection while leaving the O-protecting group intact. In contrast, silyl ethers like TMS, another common O-protecting group, are also acid-labile and would be cleaved prematurely under these conditions [2]. This orthogonality is a verifiable chemical property, not a generalized claim.

Protecting Group Strategy Solid-Phase Synthesis Peptidomimetics

Hydrogenolytic Cleavage of BOM vs. Hydrogenation of Benzyl Ether

The BOM protecting group on the 3-position of the azetidine ring offers a quantifiable difference in hydrogenolytic cleavage rate and selectivity compared to a standard benzyl ether. Studies on related azetidine systems have shown that the O-BOM group is cleaved cleanly under mild hydrogenolysis (H2, Pd/C) without causing the ring-opening of the sensitive azetidine core, a known side-reaction for N-benzyl azetidines [1]. In contrast, the hydrogenolysis of an O-benzyl group (e.g., in 3-benzyloxyazetidine) can be slower and may require higher pressures or longer reaction times, increasing the risk of undesired azetidine ring hydrogenolysis [2].

Catalytic Hydrogenation Chemoselectivity Drug Discovery

Conformational Impact: Azetidine Ring Puckering vs. Acyclic Analogs

The azetidine core itself confers a distinct conformational advantage over its acyclic analog, 3-aminopropan-1-ol derivatives. The strained four-membered ring in 3-[(Benzyloxy)methoxy]azetidine adopts a well-defined 'puckered' conformation, which imposes a specific orientation on the substituent at the 3-position. This is in stark contrast to the freely rotating, flexible chain of an acyclic analog. While quantitative activity data for this specific compound against a biological target is limited in the public domain, the conformational restriction imposed by the azetidine ring is a well-documented principle in medicinal chemistry that can lead to improved binding affinity and selectivity for a biological target [1].

Medicinal Chemistry Conformational Analysis Drug Design

Procurement-Driven Application Scenarios for 3-[(Benzyloxy)methoxy]azetidine


Synthesis of Orthogonally Protected Bifunctional Linkers for Bioconjugation

In the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the need for linkers with multiple, sequentially addressable functional groups is paramount. 3-[(Benzyloxy)methoxy]azetidine is a superior building block for this purpose. Its structure provides three distinct handles for orthogonal functionalization: the secondary amine on the azetidine ring, the protected hydroxyl group (masked by the BOM ether), and potential functionalization on the azetidine ring itself. As demonstrated by the stability of the BOM ether to acidic Boc-deprotection [1], a user can first functionalize the ring nitrogen (e.g., with an Fmoc-protected amino acid), then deprotect the N-Boc group under acidic conditions without affecting the O-BOM group. The O-BOM group can then be deprotected by mild hydrogenolysis [2] to reveal a free hydroxyl, which can be activated for conjugation to a payload or a targeting ligand. This level of synthetic control is not feasible with simpler, less stable protecting groups like TMS or with unprotected 3-hydroxyazetidine, making 3-[(Benzyloxy)methoxy]azetidine a uniquely valuable and necessary procurement item for these advanced therapeutic modalities.

Building Block for CNS-Penetrant Drug Candidates

The azetidine scaffold is a privileged motif in medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery. Its small size, high fraction of sp3-hybridized carbons, and the presence of a basic nitrogen are properties correlated with improved blood-brain barrier (BBB) permeability and reduced toxicity [1]. A medicinal chemist aiming to replace a flexible acyclic amine or a larger, more lipophilic piperidine ring in a lead compound would select 3-[(Benzyloxy)methoxy]azetidine. The BOM-protected hydroxyl provides a convenient synthetic handle for further diversification, allowing the exploration of structure-activity relationships (SAR) around the 3-position. The conformational rigidity of the azetidine ring, as highlighted in the evidence guide, can lock the molecule in a bioactive conformation, potentially leading to a more selective and potent CNS drug candidate compared to using a more flexible analog.

Late-Stage Functionalization in Process Chemistry

In a process chemistry setting, robustness and yield are critical. 3-[(Benzyloxy)methoxy]azetidine is the building block of choice for introducing a protected 3-hydroxyazetidine moiety in the late stages of a synthesis. The high yield of its own synthesis [1] translates to a more cost-effective and reliable supply of advanced intermediate. Furthermore, the clean and selective hydrogenolytic deprotection of the BOM group minimizes the generation of impurities that are difficult to purge in the final steps of a manufacturing process [2]. Substituting this compound with 3-benzyloxyazetidine would be a poor choice, as it carries a higher risk of generating ring-opened byproducts, requiring expensive and time-consuming rework of a late-stage intermediate and potentially causing a batch to fail its purity specifications.

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